1-Ethyl-5-iodopyrazole

Vue d'ensemble

Description

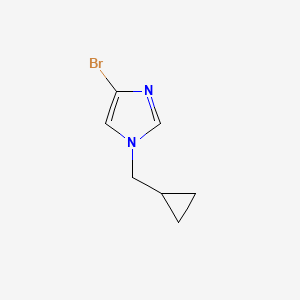

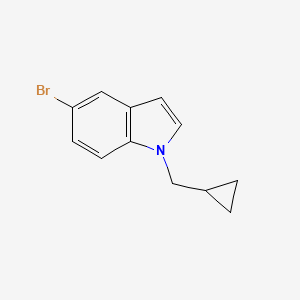

1-Ethyl-5-iodopyrazole is a chemical compound with the molecular formula C5H7IN2. Its average mass is 222.027 Da and its monoisotopic mass is 221.965378 Da . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-Ethyl-5-iodopyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-iodopyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazole derivatives, including 1-Ethyl-5-iodopyrazole, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Applications De Recherche Scientifique

Halogenated Fragments in Protein Crystallography

Halogenated pyrazoles, including compounds similar to 1-Ethyl-5-iodopyrazole, have been identified as effective tools in protein crystallography. Their promiscuous binding capabilities enable their use in experimental phase determination through single-wavelength anomalous dispersion (SAD) techniques. This method's cost-effectiveness and safety make these compounds valuable additions to the protein crystallographer’s toolkit (J. Bauman, J. Harrison, E. Arnold, 2016).

Investigating Halogen Bonding

Research on 5-Iodo-1-arylpyrazoles, which are structurally related to 1-Ethyl-5-iodopyrazole, focuses on exploring the significance of halogen bonding in small molecules. By examining various substituents on the aryl ring of pyrazoles, studies have elucidated the role of halogen bonds in the crystallographic landscape of these compounds. Such insights contribute to our understanding of intermolecular interactions critical in drug design and molecular engineering (D. Dumitrescu et al., 2020).

Synthesis of Aminopyrazoles

The synthesis of aminopyrazoles, including pathways involving 1-Ethyl-5-iodopyrazole, serves as a foundational technique in creating pharmacologically active molecules. For instance, the synthesis of 5-Amino-1-hydroxyethylpyrazole demonstrates the efficiency of combining ethyl ethoxymethylenecyanoacetate and hydroxyethylhydrazine, highlighting the method's high yield and purity. This process is crucial for developing new drugs and exploring the chemical space of pyrazole derivatives (Zhang Jian-ping, 2006).

Corrosion Inhibition

Bipyrazolic derivatives, including those structurally akin to 1-Ethyl-5-iodopyrazole, have shown effectiveness as corrosion inhibitors for steel in acidic environments. These compounds act primarily on the cathodic reaction without altering the hydrogen evolution mechanism, highlighting their potential in industrial applications where corrosion resistance is critical (K. Tebbji et al., 2005).

Nitrodeiodination Catalysis

Studies on the nitrodeiodination of iodopyrazoles, related to the chemical transformations of 1-Ethyl-5-iodopyrazole, have showcased the potential of using nitric acid/Faujasite in synthesizing nitropyrazoles. This method provides a safe, rapid, and efficient approach for creating compounds useful in drug development and pharmaceutical applications (P. Ravi, S. P. Tewari, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-ethyl-5-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTZXERAWGOGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-iodopyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)

![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)

![N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1449681.png)